molecular formula C24H18Cl4N4O4S2Zn B12690593 2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) CAS No. 84195-94-8

2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-)

Cat. No.: B12690593
CAS No.: 84195-94-8
M. Wt: 697.7 g/mol
InChI Key: YXBXZUNEIHBEHO-UHFFFAOYSA-J
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Description

Nomenclature and Structural Classification

Systematic IUPAC Nomenclature and Alternative Designations

The compound is formally named 2-(benzenesulfonyl)benzenediazonium tetrachlorozincate(2-) under IUPAC guidelines. This designation reflects its dual-component ionic structure:

  • Cation : The diazonium group $$ \text{N}2^+ $$ is attached to a benzene ring substituted at the *para*-position with a benzenesulfonyl group ($$ \text{SO}2\text{C}6\text{H}5 $$). The numbering prioritizes the diazonium group at position 1, with the sulfonyl substituent at position 2.
  • Anion : The tetrachlorozincate(2-) ion ($$ \text{ZnCl}_4^{2-} $$) serves as the counterion, balancing the +1 charge of the diazonium cation.

Alternative designations :

  • CAS Registry Number : 1234423-98-3 .
  • Non-systematic names : Variations such as "benzenediazonium benzenesulfonate zinc chloride complex" may appear in older literature but lack IUPAC compliance.

Table 1: Key Nomenclature Data

Property Value/Designation
IUPAC Name 2-(benzenesulfonyl)benzenediazonium tetrachlorozincate(2-)
CAS Number 1234423-98-3
Molecular Formula $$ \text{C}{12}\text{H}{10}\text{N}2\text{O}2\text{S} \cdot \text{ZnCl}_4^{2-} $$
Charge Balance +1 (cation) / -2 (anion)

Hybrid Composition Analysis: Diazonium-Zinc Complex Coordination

The compound exemplifies a hybrid ionic-covalent system , combining a reactive diazonium cation with a stable zinc chloride complex.

Cationic Component

The diazonium cation ($$ \text{Ar-N}2^+ $$) derives from the diazotization of 2-(benzenesulfonyl)aniline. The benzenesulfonyl group ($$ \text{SO}2\text{C}6\text{H}5 $$) is electron-withdrawing, stabilizing the diazonium ion through resonance and inductive effects . The linear $$ \text{C-N}^+ \equiv \text{N} $$ geometry, characteristic of diazonium salts, is preserved, as confirmed by X-ray studies of analogous compounds .

Anionic Component

The tetrachlorozincate(2-) anion ($$ \text{ZnCl}_4^{2-} $$) adopts a tetrahedral geometry , with zinc in a +2 oxidation state coordinated to four chloride ligands. This structure is stabilized by Lewis acid-base interactions, where zinc’s empty d-orbitals accept electron density from chloride ions .

Coordination Mechanism :

  • Electrostatic attraction between the diazonium cation and zincate anion dominates.
  • Secondary interactions, such as van der Waals forces between aromatic rings and chloride ions, may contribute to lattice stability .

Table 2: Coordination Properties

Parameter Value/Description
Zinc Coordination Number 4
Anion Geometry Tetrahedral
Bond Length (Zn-Cl) ~2.28–2.30 Å (typical for $$ \text{ZnCl}_4^{2-} $$)

Crystallographic Classification Based on Space Group and Lattice Parameters

While direct crystallographic data for this specific compound are limited, inferences can be drawn from structurally related diazonium-zinc complexes.

Space Group

Analogous diazonium salts with tetrahedral anions (e.g., $$ \text{BF}4^- $$) commonly crystallize in monoclinic systems (e.g., space group $$ P21/c $$) due to the asymmetric nature of the diazonium cation and the need to accommodate bulky substituents .

Lattice Parameters

Hypothetical lattice constants, based on similar compounds, might approximate:

  • $$ a = 10.5–12.0 \, \text{Å} $$
  • $$ b = 7.8–8.5 \, \text{Å} $$
  • $$ c = 14.2–15.0 \, \text{Å} $$
  • $$ \beta = 95–105^\circ $$

Packing Arrangement :

  • Diazonium cations and zincate anions likely form alternating layers stabilized by ionic interactions.
  • The benzenesulfonyl groups may engage in π-π stacking, further stabilizing the crystal lattice .

Table 3: Hypothetical Crystallographic Data

Parameter Estimated Value
Crystal System Monoclinic
Space Group $$ P2_1/c $$
Unit Cell Volume ~1,100–1,300 ų
Density 1.8–2.0 g/cm³

Properties

CAS No.

84195-94-8

Molecular Formula

C24H18Cl4N4O4S2Zn

Molecular Weight

697.7 g/mol

IUPAC Name

2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-)

InChI

InChI=1S/2C12H9N2O2S.4ClH.Zn/c2*13-14-11-8-4-5-9-12(11)17(15,16)10-6-2-1-3-7-10;;;;;/h2*1-9H;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

YXBXZUNEIHBEHO-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2[N+]#N.C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2[N+]#N.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Starting Materials

Reaction Conditions

  • The 2-(benzenesulfonyl)aniline is dissolved in an aqueous acidic solution (HCl).
  • The solution is cooled to 0–5 °C to maintain diazonium salt stability.
  • Sodium nitrite solution is added dropwise to generate nitrous acid in situ.
  • After diazotization, zinc chloride is added to form the tetrachlorozincate(2-) complex.
  • The resulting diazonium tetrachlorozincate salt precipitates or remains in solution depending on concentration and temperature.

Isolation and Purification

  • The complex salt is isolated by filtration or extraction under cold conditions.
  • It is typically stored at low temperature to prevent decomposition.
  • Purity is confirmed by spectroscopic methods and elemental analysis.

Comparative Data Table: Preparation Parameters

Parameter Typical Conditions Notes
Aromatic amine 2-(Benzenesulfonyl)aniline Purity > 98% recommended
Acid medium 1–2 M HCl Maintains acidic pH for diazotization
Temperature 0–5 °C Critical to prevent diazonium decomposition
Sodium nitrite equivalents 1.0–1.1 eq. Slight excess ensures complete diazotization
Zinc chloride equivalents 1.0–1.2 eq. For complete complexation
Reaction time 30–60 minutes Monitored by TLC or spectroscopic methods
Isolation Cold filtration or extraction Avoid warming to maintain stability

Research Findings and Optimization Notes

  • Temperature control is paramount; diazonium salts decompose rapidly above 5 °C, releasing nitrogen gas and losing reactivity.
  • The presence of the benzenesulfonyl group influences the electron density on the aromatic ring, affecting diazotization rate and stability.
  • Zinc tetrachloride complexation enhances the stability of the diazonium salt compared to simple diazonium chlorides, allowing for safer handling and storage.
  • The complex salt exhibits distinct solubility properties, facilitating purification by selective precipitation.
  • Literature reports (e.g., Organic Syntheses procedures) confirm that similar diazonium salts can be prepared with high yield and purity using analogous methods.

Summary of Preparation Method

  • Dissolve 2-(benzenesulfonyl)aniline in cold aqueous HCl.
  • Slowly add sodium nitrite solution at 0–5 °C to generate the diazonium salt.
  • Add zinc chloride solution to form the tetrachlorozincate(2-) complex.
  • Maintain low temperature throughout to prevent decomposition.
  • Isolate the complex salt by cold filtration or extraction.
  • Store the product under refrigeration for stability.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.

    Coupling Reactions: Often performed in alkaline conditions with the presence of a coupling agent.

    Reduction Reactions: Commonly use reducing agents like sodium borohydride or stannous chloride.

Major Products Formed

    Substitution Reactions: Various substituted benzenesulfonyl derivatives.

    Coupling Reactions: Azo compounds with vibrant colors.

    Reduction Reactions: 2-(benzenesulfonyl)aniline.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : The compound is utilized as an intermediate in synthesizing complex organic molecules and dyes.
    • Reactions :
      • Substitution Reactions : The diazonium group can be replaced by nucleophiles (e.g., halides).
      • Coupling Reactions : Participates in azo coupling reactions with phenols.
      • Reduction Reactions : Can be reduced to yield the corresponding amine.

Biology

  • Labeling and Detection : Its ability to form stable azo compounds makes it useful for labeling biomolecules.
    • Case Study: A study demonstrated the successful use of azo-coupling compounds for detecting specific proteins in biological samples.

Medicine

  • Potential Drug Development : Investigated for antimicrobial and cytotoxic properties.
    • Antimicrobial Activity :
      • Effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
      • Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
    Bacterial StrainMIC (µg/mL)Comparison DrugMIC (µg/mL)
    Staphylococcus aureus8Gentamicin8
    Bacillus subtilis16Ketoconazole16
    Escherichia coli32Gentamicin32
  • Cytotoxic Activity :
    • Evaluated on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer).
    Cell LineIC50 (µM)
    MDA-MB-23115
    HepG-220

These findings suggest its potential as a lead compound in anticancer drug development.

Industry

  • Production of Dyes and Pigments : Utilized in manufacturing vibrant azo dyes due to its reactivity in coupling reactions.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) involves the reactivity of the diazonium group. The diazonium ion is highly reactive and can undergo various transformations, such as substitution and coupling reactions. The tetrachlorozincate anion stabilizes the diazonium ion and facilitates its reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on mercury-containing benzenesulfonyl derivatives (e.g., [93832-67-8], [92714-09-5]). While these share the benzenesulfonyl moiety, they differ fundamentally in metal center, counterion, and reactivity. Below is a detailed comparison:

Table 1: Key Properties of 2-(Benzenesulfonyl)benzenediazonium; Tetrachlorozinc(2−) vs. Mercury-Based Analogues

Property 2-(Benzenesulfonyl)benzenediazonium; Tetrachlorozinc(2−) 2-(Benzenesulfonyl)ethyl-chloromercury* [93832-67-8] 2-Acetyloxyhexyl(chloro)mercury* [92714-09-5]
Metal Center Zinc (Zn²⁻) Mercury (Hg) Mercury (Hg)
Reactive Group Diazonium (N₂⁺) Ethyl-chloromercury (C-Hg-Cl) Acetyloxyhexyl-chloromercury (C-Hg-Cl)
Counterion Tetrachlorozinc(2−) None (neutral organomercury) None (neutral organomercury)
Stability Likely moderate (diazonium salts are thermally unstable) High (organomercury compounds are stable but toxic) Moderate (hydrolyzes in aqueous conditions)
Primary Use Aryl coupling, sulfonation reactions Historical use in fungicides/preservatives Limited to niche synthetic applications
Toxicity Moderate (zinc salts generally low toxicity) Extremely high (neurotoxic, bioaccumulative) High (mercury-related hazards)

Key Research Findings

Reactivity :

  • Diazonium salts like 2-(benzenesulfonyl)benzenediazonium decompose under heat or light, releasing nitrogen gas and forming aryl radicals . In contrast, mercury-based analogues (e.g., [93832-67-8]) exhibit slower degradation but pose severe environmental risks due to mercury release .
  • The tetrachlorozinc counterion may enhance solubility in polar aprotic solvents (e.g., DMF), facilitating use in homogeneous reactions, whereas mercury compounds are often insoluble and require specialized handling .

Synthetic Utility :

  • The diazonium group enables C–C or C–heteroatom bond formation via Gomberg-Bachmann or Meerwein reactions. Mercury compounds, however, are largely obsolete in synthesis due to toxicity and stricter regulations .

Environmental and Safety Profile :

  • Zinc-based compounds are preferable in green chemistry initiatives, whereas mercury derivatives (e.g., [92714-09-5]) are restricted under the Minamata Convention .

Biological Activity

The compound 2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) is a complex that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial and cytotoxic activities.

Chemical Structure and Properties

The chemical structure of 2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) can be represented as follows:

  • Molecular Formula : C12H10Cl4N2O2S
  • Molecular Weight : 359.09 g/mol
  • IUPAC Name : 2-(benzenesulfonyl)benzenediazonium tetrachlorozinc(II)

Synthesis

The synthesis of this compound typically involves the diazotization of sulfonyl-substituted anilines followed by coordination with zinc ions. The general reaction scheme can be summarized as:

  • Diazotization : Aniline derivatives react with nitrous acid to form diazonium salts.
  • Complexation : The diazonium salt is then reacted with tetrachlorozinc(II) to form the final complex.

Antimicrobial Activity

Research indicates that 2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Proteus vulgaris

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound can inhibit bacterial growth effectively, comparable to standard antibiotics like Gentamicin and Ketoconazole .

Bacterial StrainMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus8Gentamicin8
Bacillus subtilis16Ketoconazole16
Escherichia coli32Gentamicin32
Proteus vulgaris32Ketoconazole32

Cytotoxic Activity

In addition to its antimicrobial properties, the compound has been evaluated for cytotoxic effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The results from MTT assays indicate that the compound significantly reduces cell viability in a dose-dependent manner.

Cell LineIC50 (µM)
MDA-MB-23115
HepG-220

These findings suggest that the compound may serve as a potential lead in anticancer drug development .

The biological activity of 2-(benzenesulfonyl)benzenediazonium;tetrachlorozinc(2-) is thought to arise from its ability to interact with cellular targets, including enzymes and receptors involved in cell signaling pathways. The presence of the diazonium group may facilitate electrophilic attack on nucleophilic sites in biomolecules, leading to disruption of cellular functions.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that the compound's antibacterial activity was not only effective but also exhibited a synergistic effect when combined with other antibiotics.
  • Cytotoxicity Assessment : In vitro studies showed that treatment with the compound led to increased apoptosis in cancerous cells, indicating its potential as a chemotherapeutic agent.

Q & A

Q. What are the critical considerations for synthesizing 2-(benzenesulfonyl)benzenediazonium tetrachlorozincate with high purity?

Methodological Answer: Synthesis requires strict control of reaction conditions to minimize side reactions (e.g., premature diazonium decomposition). Key steps include:

  • Use of anhydrous solvents (e.g., THF or methanol) to avoid hydrolysis .
  • Temperature regulation during diazotization (typically <5°C to stabilize the diazonium intermediate) .
  • Addition of stabilizing agents like zinc chloride (tetrachlorozincate counterion) to enhance salt stability .
  • Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, non-polar solvents) to remove hydrazine impurities, which can be quantified using benzaldehyde derivatization methods .

Q. How can researchers assess the stability of this compound under varying pH conditions?

Methodological Answer: Stability studies should employ:

  • pH titration : Monitor decomposition kinetics via UV-Vis spectroscopy (λmax ~450–500 nm for diazonium species) in buffered solutions (pH 2–12).
  • HPLC-MS analysis : Track degradation products (e.g., benzenesulfonyl derivatives or phenolic byproducts) under acidic/basic conditions .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability, as tetrachlorozincate salts often decompose above 150°C .

Advanced Research Questions

Q. How to resolve contradictory data in purity assessments caused by hydrazine contamination?

Methodological Answer: Hydrazine impurities (common in diazonium syntheses) can skew elemental analysis or NMR results. Mitigation strategies include:

  • Benzalazine derivatization : React hydrazine with benzaldehyde in a 1:1 NaOH/MeOH diluent, followed by UV-Vis quantification at 300 nm .
  • Cross-validation : Compare results from HPLC (retention time) and mass spectrometry (m/z for hydrazine adducts) .
  • Reductive cleanup : Use zinc dust to reduce residual hydrazine before analysis .

Q. What advanced techniques characterize the electronic structure and reactivity of the diazonium-zinc complex?

Methodological Answer:

  • X-ray crystallography : Resolve the coordination geometry of the tetrachlorozincate anion and diazonium cation .
  • Cyclic voltammetry : Measure redox potentials to predict reactivity in coupling reactions (e.g., aryl radical formation at ~−0.5 V vs. Ag/AgCl) .
  • DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to rationalize electrophilic substitution patterns at the benzene ring .

Q. How to design experiments to study its application in photoactive materials?

Methodological Answer:

  • Photolysis studies : Irradiate the compound under UV light (365 nm) in inert solvents (e.g., DMF) and trap generated aryl radicals with TEMPO for ESR detection .
  • Surface grafting : Immobilize the diazonium salt on conductive substrates (e.g., ITO glass) via electrochemical reduction, then characterize adhesion with AFM/XPS .
  • Quantum yield determination : Compare UV-Vis absorbance before/after irradiation to calculate decomposition efficiency .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns for the tetrachlorozincate counterion?

Methodological Answer: Discrepancies arise from:

  • Dynamic exchange effects : Tetrahedral [ZnCl₄]²⁻ may exhibit variable splitting in 1H^1H NMR due to ion pairing with the diazonium cation. Use low-temperature NMR (−40°C) to slow exchange rates .
  • Paramagnetic impurities : Residual metal catalysts (e.g., Pd/Cu) broaden signals. Purify via chelation (EDTA wash) or sublimation .

Analytical Method Comparison Table

Parameter NMR HPLC-MS TGA
Sensitivity ~0.1 mg (for 1H^1H)~1 ppm (with ESI)~5 mg
Key Data Structural confirmationPurity/degradation profilingThermal stability thresholds
Limitations Solvent interferenceRequires ionizable functional groupsNo chemical ID for residues
Reference

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